molecular formula C21H18N2 B14178812 1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine CAS No. 917776-60-4

1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine

Cat. No.: B14178812
CAS No.: 917776-60-4
M. Wt: 298.4 g/mol
InChI Key: FXOJTHUEFAOAQY-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine is an organic compound that features a biphenyl group attached to an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.

    Formation of the Isoindoline Structure: The isoindoline structure can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.

    Coupling of Biphenyl and Isoindoline: The final step involves coupling the biphenyl group with the isoindoline structure through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.

    Isoindoline: A core structure in many biologically active compounds, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine is unique due to its combination of a biphenyl group and an isoindoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry, where such properties are desirable.

Properties

CAS No.

917776-60-4

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

3-methyl-3-(3-phenylphenyl)isoindol-1-amine

InChI

InChI=1S/C21H18N2/c1-21(19-13-6-5-12-18(19)20(22)23-21)17-11-7-10-16(14-17)15-8-3-2-4-9-15/h2-14H,1H3,(H2,22,23)

InChI Key

FXOJTHUEFAOAQY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=N1)N)C3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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